molecular formula C21H15N5O7S B11535435 N-((E)-1-{[(2E)-2-(2-hydroxy-3,5-dinitrobenzylidene)hydrazino]carbonyl}-2-thien-2-ylvinyl)benzamide

N-((E)-1-{[(2E)-2-(2-hydroxy-3,5-dinitrobenzylidene)hydrazino]carbonyl}-2-thien-2-ylvinyl)benzamide

Cat. No.: B11535435
M. Wt: 481.4 g/mol
InChI Key: OEXIUQJDPBPGDT-WQEBFIPHSA-N
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Description

N-((E)-1-{[(2E)-2-(2-hydroxy-3,5-dinitrobenzylidene)hydrazino]carbonyl}-2-thien-2-ylvinyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide group, a thienylvinyl moiety, and a hydrazino carbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((E)-1-{[(2E)-2-(2-hydroxy-3,5-dinitrobenzylidene)hydrazino]carbonyl}-2-thien-2-ylvinyl)benzamide typically involves multiple steps:

  • Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 2-hydroxy-3,5-dinitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

      Reaction Conditions: This reaction is usually carried out in ethanol or methanol as a solvent, under reflux conditions for several hours.

  • Coupling with Thienylvinyl Derivative: : The hydrazone intermediate is then reacted with a thienylvinyl derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

      Reaction Conditions: This step is typically performed in an organic solvent like dichloromethane or DMF (dimethylformamide) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thienyl and benzylidene moieties.

      Reagents and Conditions: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reduction reactions can target the nitro groups, converting them to amino groups.

      Reagents and Conditions: Typical reducing agents include sodium borohydride (NaBH₄) and catalytic hydrogenation.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the benzylidene and thienyl positions.

      Reagents and Conditions: Common nucleophiles include amines and thiols, often under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Products typically include amino derivatives.

    Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Catalysis: It may act as a ligand in catalytic reactions, facilitating various organic transformations.

Biology

    Biological Probes: Due to its unique structure, it can be used as a probe to study biological systems, particularly in enzyme inhibition studies.

Medicine

    Drug Development: The compound’s potential bioactivity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-((E)-1-{[(2E)-2-(2-hydroxy-3,5-dinitrobenzylidene)hydrazino]carbonyl}-2-thien-2-ylvinyl)benzamide exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The presence of nitro groups suggests potential interactions with redox-active sites, while the hydrazino carbonyl linkage may facilitate binding to protein targets.

Comparison with Similar Compounds

Similar Compounds

    N-((E)-1-{[(2E)-2-(2-hydroxy-3,5-dinitrobenzylidene)hydrazino]carbonyl}-2-furylvinyl)benzamide: Similar structure but with a furan ring instead of a thienyl ring.

    N-((E)-1-{[(2E)-2-(2-hydroxy-3,5-dinitrobenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide: Similar structure but with a phenyl ring instead of a thienyl ring.

Uniqueness

The presence of the thienyl ring in N-((E)-1-{[(2E)-2-(2-hydroxy-3,5-dinitrobenzylidene)hydrazino]carbonyl}-2-thien-2-ylvinyl)benzamide imparts unique electronic properties, potentially enhancing its reactivity and interaction with biological targets compared to its analogs with furan or phenyl rings.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H15N5O7S

Molecular Weight

481.4 g/mol

IUPAC Name

N-[(E)-3-[(2E)-2-[(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinyl]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H15N5O7S/c27-19-14(9-15(25(30)31)10-18(19)26(32)33)12-22-24-21(29)17(11-16-7-4-8-34-16)23-20(28)13-5-2-1-3-6-13/h1-12,27H,(H,23,28)(H,24,29)/b17-11+,22-12+

InChI Key

OEXIUQJDPBPGDT-WQEBFIPHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)N/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NN=CC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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